Structural Differentiation from SIRT1 Activator JHJ2
The target compound is differentiated from the published SIRT1 activator JHJ2 by two key structural features. First, the amide bond is formed directly with the benzothiazole 2-position, whereas JHJ2 uses a phenyl spacer (N-(3-(benzothiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide). Second, the target compound bears a bromine atom at the benzothiazole 4-position, which is absent in JHJ2 [1]. These modifications are expected to influence molecular planarity and electron density, but quantitative functional comparison data is not currently available.
| Evidence Dimension | Molecular structure (presence and position of amide linkage and bromo substituent) |
|---|---|
| Target Compound Data | Direct amide linkage at benzothiazole 2-position; 4-bromo substituent |
| Comparator Or Baseline | JHJ2 (N-(3-(benzothiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide): phenyl spacer; no halogen on benzothiazole |
| Quantified Difference | Qualitative difference: two distinct structural modifications |
| Conditions | Structural comparison based on published chemical structures [1] |
Why This Matters
Structural distinctiveness from the closest published analog suggests a unique interaction profile with biological targets, making the compound irreplaceable for specific SAR exploration.
- [1] Kumar, A. et al. (2015). Benzothiazole derivatives upregulate SIRT1 and relevant genes in high-fat fed C57BL/6J mice. Medicinal Chemistry Research, 24, 2454–2460. (Compound JHJ2 structure). View Source
